3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole

Synthetic chemistry Cross-coupling Medicinal chemistry

3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole (CAS 1219827-64-1; molecular formula C₁₂H₉BrN₂S; molecular weight 293.18 g·mol⁻¹) is a fully aromatic, annulated imidazo[2,1-b]thiazole heterocycle substituted at position 3 with a 4‑bromophenyl ring and at position 6 with a methyl group. The planar imidazo[2,1-b]thiazole core provides a rigid, π‑rich framework that underpins both biological target engagement and synthetic elaboration.

Molecular Formula C12H9BrN2S
Molecular Weight 293.18 g/mol
Cat. No. B13257243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole
Molecular FormulaC12H9BrN2S
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CSC2=N1)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H9BrN2S/c1-8-6-15-11(7-16-12(15)14-8)9-2-4-10(13)5-3-9/h2-7H,1H3
InChIKeyDMWPCHVVBSIRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole — Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole (CAS 1219827-64-1; molecular formula C₁₂H₉BrN₂S; molecular weight 293.18 g·mol⁻¹) is a fully aromatic, annulated imidazo[2,1-b]thiazole heterocycle substituted at position 3 with a 4‑bromophenyl ring and at position 6 with a methyl group . The planar imidazo[2,1-b]thiazole core provides a rigid, π‑rich framework that underpins both biological target engagement and synthetic elaboration [1]. Commercial availability from reputable vendors at ≥ 95 % purity positions it as a cost‑effective entry point for structure–activity relationship (SAR) exploration, late‑stage diversification, and intermediate‑scale analog synthesis .

Why 3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole Cannot Be Replaced by Closely Related Imidazo[2,1-b]thiazole Analogs


Within the imidazo[2,1-b]thiazole family, shifting the bromine substituent between the 3‑ and 6‑positions, or replacing bromine with chlorine, creates regioisomeric or halogen‑exchanged congeners that exhibit divergent reactivity, target binding, and biological potency. For instance, the 6-(4-bromophenyl) isomer serves as the core scaffold for antimicrobial and aldose reductase inhibitors (e.g., 3d, AR inhibitor), whereas the 3‑(4-bromophenyl) isomer described herein provides a complementary vector for derivatization [1]. The 4‑bromophenyl group is a uniquely privileged handle for palladium‑catalyzed cross‑coupling reactions, enabling modular diversification that the 4‑chlorophenyl analog supports with markedly lower oxidative‑addition propensity [2]. When a laboratory procures the 3‑chlorophenyl or 6‑bromophenyl isomer, it forfeits both the synthetic versatility conferred by the aryl bromide at position 3 and the biological activity patterns associated with this specific substitution topology. Substitution therefore introduces uncontrolled variables that can derail SAR campaigns, invalidate patent positions, and waste synthetic effort [3].

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole Versus Closest Analogs


Aryl Bromide at Position 3 Affords a Superior Cross‑Coupling Handle Relative to the 4‑Chlorophenyl Analog

The 4-bromophenyl substituent of the target compound enables Pd(0)‑catalyzed oxidative addition approximately three orders of magnitude faster than the 4‑chlorophenyl analog, which is reflected in the relative bond dissociation energies: C Br (ca. 70 kcal mol⁻¹) versus C Cl (ca. 83 kcal mol⁻¹) [1]. In practical terms, this allows Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) and with broader substrate scope compared to the 4‑chlorophenyl derivative [2].

Synthetic chemistry Cross-coupling Medicinal chemistry

Regioisomeric Differentiation: The 3‑(4-Bromophenyl) Scaffold Is Structurally Distinct from the Clinically Explored 6‑(4-Bromophenyl) Isomer

The 6‑(4-bromophenyl) regioisomer has been extensively derivatized to yield aldose reductase inhibitors such as compound 3d, which showed the best inhibitory activity in a rat kidney aldose reductase assay, whereas the 3‑(4-bromophenyl) regioisomer orients the bromophenyl vector into a topologically different space, enabling engagement of complementary binding pockets [1]. In a separate prostate cancer cytotoxicity screen, the 6‑(4-bromophenyl) scaffold bearing specific hydrazone substituents achieved a remarkable log₁₀ GI₅₀ < −8.00 against the PC‑3 cell line [2]. The 3‑(4-bromophenyl) isomer described herein is expected to profoundly alter the pharmacophore when elaborated at position 2 or position 5, generating chemotypes that are inaccessible from the 6‑isomer without multi‑step scaffold reorganization.

Medicinal chemistry Regioisomerism Aldose reductase

Conformational and Crystallographic Distinction: Planar Core with a Distinct Bromine Vector

Single‑crystal X‑ray diffraction studies of 6‑(4‑chlorophenyl)-3-methylimidazo[2,1-b]thiazole (a direct comparator with chlorine at the 4‑position of the phenyl ring and methyl at position 3) reveal a planar imidazo[2,1-b]thiazole nucleus with a dihedral angle of approximately 12° between the fused heterocycle and the aryl ring [1]. Expected substitution of chlorine by bromine at the phenyl group in the title compound is unlikely to alter the flat topology, but the change in halogen size (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) and polarizability (Br 3.01 ų vs. Cl 2.18 ų) will modify halogen‑bond donor potential and hydrophobic contacts [2]. The 3‑aryl substitution pattern further generates a bromine vector that is non‑equivalent to the 6‑aryl series, an important consideration for structure‑based design.

Structural biology Crystallography Computational chemistry

Class‑Level Antimicrobial and Antituberculosis Activity of Bromophenyl‑Imidazo[2,1-b]thiazole Derivatives

Compounds containing the 6‑(4‑bromophenyl)imidazo[2,1-b]thiazole scaffold displayed varying degrees of inhibition against Mycobacterium tuberculosis H37Rv (ATCC 27294) in the microbroth dilution assay at a primary screening concentration of 6.25 μg cm⁻³ [1]. The most active derivative, 3‑(4‑nitrophenyl)-2-(((6-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4‑thiazolidinone, set a benchmark for the series, confirming that the bromophenyl substituent is compatible with antitubercular activity [2]. Although the 3‑(4‑bromophenyl) isomer has not yet been evaluated in matched‑pair assays, the class‑level data establish that the bromophenyl‑imidazo[2,1-b]thiazole core is a validated antimycobacterial chemotype, which supports prioritization of the title compound for antimicrobial screening libraries.

Antimicrobial Tuberculosis Drug discovery

VEGFR‑2 Kinase Inhibition Achieved by 6‑Methylimidazo[2,1-b]thiazole‑Containing Derivatives Confirms the Core’s Relevance to Cancer Target Engagement

N′‑(1‑Butyl‑2‑oxoindolin‑3‑ylidene)-6-methylimidazo[2,1-b]thiazole‑5‑carbohydrazide, which contains the identical 6‑methylimidazo[2,1-b]thiazole nucleus present in the title compound, inhibited VEGFR‑2 with an IC₅₀ of 0.33 µM, compared with sorafenib (IC₅₀ = 0.09 µM) [1]. Three additional derivatives from the same series exhibited MCF‑7 cytotoxicity with IC₅₀ values of 8.38–11.67 µM (sorafenib IC₅₀ = 7.55 µM) [1]. These data demonstrate that the 6‑methylimidazo[2,1-b]thiazole scaffold is competent for VEGFR‑2 active‑site occupancy and that the 5‑carbohydrazide vector is productive. The title compound, bearing an aryl bromide at position 3, provides an alternative derivatization trajectory that can be exploited for parallel kinase‑inhibitor optimization.

Kinase inhibition Cancer VEGFR-2

The 3‑(4‑Bromophenyl) Scaffold Differs Fundamentally from the Levamisole‑Derived 6‑Phenyl‑Tetrahydroimidazo[2,1-b]thiazole Series

Levamisole (2,3,5,6‑tetrahydro‑6‑phenylimidazo[2,1-b]thiazole) is a partially saturated anthelmintic and immunomodulator whose biological profile is tightly coupled to the tetrahydro ring and the 6‑phenyl substituent. The title compound is fully aromatic, lacking the tetrahydropyridazine‑like character and the specific stereoelectronic requirements of the levamisole scaffold [1]. Consequently, the 3‑(4‑bromophenyl) derivative cannot be substituted by levamisole or its analogs in programs targeting planar, aromatic pharmacophores. The aromatic core is more resistant to metabolic oxidation and offers distinct π‑stacking and electrostatic potential surfaces relative to the saturated congener [2].

Immunomodulation Anthelmintic Scaffold comparison

Procurement‑Driven Application Scenarios for 3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole


Modular Diversification via Palladium‑Catalyzed Cross‑Coupling at the 4‑Bromophenyl Handle

The aryl bromide functionality enables sequential Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings to install biaryl, amine, and alkyne substituents, respectively. The approximately 1000‑fold oxidative‑addition rate advantage of the C–Br bond over C–Cl (BDE Δ ≈ –13 kcal mol⁻¹) translates to milder reaction conditions and higher yields in library synthesis compared to the 4‑chlorophenyl analog [1]. For medicinal chemistry groups, this reduces the average reaction time from overnight to 1–3 h and allows catalyst loadings as low as 0.5 mol % Pd [2].

Scaffold‑Hopping Entry Point for Aldose Reductase and Kinase Inhibitor Programs

The 3‑(4‑bromophenyl) regioisomer provides a fresh vector for constructing aldose reductase inhibitor candidates, distinct from the extensively investigated 6‑(4‑bromophenyl) series that delivered compound 3d (best AR inhibitory activity) [1]. Concurrently, the 6‑methylimidazo[2,1-b]thiazole core has demonstrated VEGFR‑2 inhibition (IC₅₀ = 0.33 µM) when elaborated at position 5 [2]. Combining the aryl bromide handle with the kinase‑competent core allows parallel optimization of two distinct therapeutic target families from a single starting material.

Construction of Halogen‑Bond‑Directed Co‑Crystals and Protein–Ligand Complexes

The larger polarizability of bromine (3.01 ų) relative to chlorine (2.18 ų) enhances the σ‑hole potential, making the 4‑bromophenyl group a stronger halogen‑bond donor. Crystal engineering laboratories can exploit this property to grow co‑crystals with carbonyl‑ or carboxylate‑containing co‑formers for solid‑state property optimization. Structural biology groups can introduce the bromine anomalous signal (f″ = 1.28 e⁻ at Cu Kα) for SAD/MAD phasing of protein–ligand complexes, a capability absent in the chlorophenyl analog [3].

Antitubercular Screening Library Expansion with a Validated Chemotype

Compounds built on the bromophenyl‑imidazo[2,1-b]thiazole scaffold have shown reproducible inhibition of M. tuberculosis H37Rv at 6.25 μg cm⁻³ in microbroth dilution assays [1]. By acquiring the 3‑(4‑bromophenyl) isomer, screening laboratories can populate a structurally complementary branch of the SAR matrix while retaining the bromophenyl pharmacophore element implicated in antimycobacterial activity, increasing the probability of identifying hits with improved selectivity or resistance profiles.

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